Sub-nanomolar Histamine H3 Receptor Affinity Is Confirmed for the 3,5-Dimethylphenyl Isomer — A Target Engagement Profile Distinct from the 3,4-Isomer
The 3,5-dimethylphenyl isomer (CAS 730949-59-4) demonstrates high-affinity binding at the human histamine H3 receptor with a radioligand displacement Ki of 6.76 nM measured in SK-N-MC cells [1]. In contrast, the 3,4-dimethylphenyl positional isomer (CAS 324009-92-9) has no reported H3 receptor binding data; its only documented activity in BindingDB is a weak IC₅₀ of 30.5 µM (30,500 nM) against nuclear receptor coactivator 1 — an affinity difference exceeding 4,500-fold relative to the 3,5-isomer's H3 receptor Ki [2]. The histamine H3 target selectivity of the 3,5-isomer is further supported by a 2,086-fold selectivity window over its rat H3 receptor Ki of 14.1 nM, though the absolute affinity remains in the low nanomolar range [1]. This evidence establishes that researchers requiring a validated histamine H3 receptor ligand from the dimethylphenyl-chloroacetamide series must source the 3,5-isomer specifically.
| Evidence Dimension | Binding affinity at human histamine H3 receptor (vs. best-available comparator target activity) |
|---|---|
| Target Compound Data | Ki = 6.76 nM (human H3, [3H]RAMHA displacement, SK-N-MC cells) |
| Comparator Or Baseline | 3,4-dimethylphenyl isomer (CAS 324009-92-9): IC₅₀ = 30.5 µM (30,500 nM) against nuclear receptor coactivator 1 — the only BindingDB activity record for this isomer |
| Quantified Difference | >4,500-fold affinity advantage for the 3,5-isomer at its cognate target (6.76 nM) vs. the only documented activity of the 3,4-isomer (30,500 nM) |
| Conditions | Human histamine H3 receptor expressed in SK-N-MC cells; competitive radioligand displacement assay using [3H]RAMHA; data curated by ChEMBL from University of Parma |
Why This Matters
A >4,500-fold differential between the 3,5-isomer's primary annotated target and the 3,4-isomer's sole documented bioactivity means that substitution with the 3,4-isomer would yield no meaningful H3 receptor pharmacology, invalidating any experiment designed to probe this GPCR target.
- [1] BindingDB BDBM50412473 / ChEMBL CHEMBL447953. Affinity Data: Ki = 6.76 nM (human H3), Ki = 14.1 nM (rat H3). Displacement of [3H]RAMHA from human histamine H3 receptor expressed in SK-N-MC cells; rat H3 receptor in Wistar rat brain membrane. University of Parma, curated by ChEMBL. View Source
- [2] BindingDB BDBM70774. Affinity Data: IC₅₀ = 3.05E+4 nM (30.5 µM). Nuclear receptor coactivator 1 (human). The Scripps Research Institute Molecular Screening Center, curated by PubChem BioAssay (AID 602168). View Source
